1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a ketone group to a sulfur-containing 1,2,4-triazole moiety substituted with a 4-ethoxybenzyl and a 4-methoxyphenyl group. The synthesis likely follows established protocols for triazole-thioether derivatives, involving nucleophilic substitution of α-halogenated ketones with triazole thiolates .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-3-34-23-9-4-19(5-10-23)16-27-29-30-28(31(27)21-7-11-22(33-2)12-8-21)37-18-24(32)20-6-13-25-26(17-20)36-15-14-35-25/h4-13,17H,3,14-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCQEWXRBDPODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the dihydrobenzo[b][1,4]dioxin moiety and the triazole-thioether segment. This unique combination suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.53 g/mol |
| CAS Number | 618439-56-8 |
| Purity | ≥98% (GC) |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported that the compound exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The IC50 values ranged from 93.7 µM to 322.8 µM, indicating a selective action towards cancerous cells compared to normal cells .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 150 | 2.0 |
| BICR18 | 200 | 1.5 |
| U87 | 250 | 1.8 |
| EUFA30 (normal) | >300 | - |
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown increased rates of early and late apoptosis as well as necrosis in treated cells compared to controls . The compound's ability to induce autophagy may also contribute to its cytotoxic profile.
Study on Apoptosis Induction
A study conducted by researchers at a leading university investigated the apoptotic pathways activated by this compound in HeLa cells. The results demonstrated that treatment with the compound led to increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptosis in response to treatment .
Antiparasitic Activity
In addition to its anticancer properties, preliminary data suggest that this compound may also exhibit antiparasitic activity against protozoan species such as Trypanosoma cruzi and Leishmania infantum. These findings indicate a broader spectrum of biological activity that warrants further investigation .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The specific compound has been studied for its efficacy against various fungal strains. For instance, derivatives of triazoles have shown activity against Candida species and Aspergillus fumigatus, making them candidates for antifungal drug development .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular processes involved in cancer progression. The incorporation of the benzodioxin structure may enhance this activity by providing additional mechanisms of action against cancer cells .
Biological Studies and Case Reports
Several studies have documented the biological effects of similar compounds. For instance:
- Case Study 1 : A derivative of a similar triazole compound was tested for its anticancer effects on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the triazole structure can enhance anticancer activity .
- Case Study 2 : Another study focused on the antifungal properties of triazole derivatives. The results demonstrated effective inhibition against Candida albicans when tested in vitro, highlighting the potential for developing new antifungal treatments from this chemical class .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound’s analogues share the triazole-thio-ethanone backbone but differ in substituents and heterocyclic systems. Key comparisons include:
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s 4-ethoxybenzyl and 4-methoxyphenyl groups likely increase logP compared to the nitrothiazole analogue (), which has a polar nitro group.
- Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, contrasting with the electron-withdrawing nitro group in .
- Conformational Stability: X-ray data for analogues (e.g., ) reveal planar triazole rings and non-covalent interactions (e.g., S···O, C–H···π) that stabilize crystal packing.
Research Implications and Gaps
- SAR Insights : Methoxy/ethoxy groups may enhance membrane permeability but could reduce metabolic stability compared to halogenated analogues (e.g., 2,4-difluorophenyl in ).
- Computational Modeling : DFT studies () predict charge distribution and reactive sites, guiding future modifications for target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
